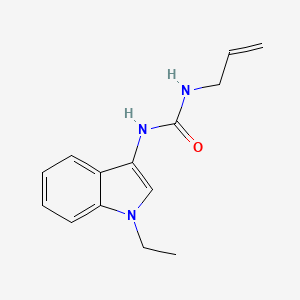

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(1-ethyl-1H-indol-3-yl)urea typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Alkylation: The indole ring is then alkylated at the nitrogen atom with an ethyl group using an alkyl halide in the presence of a base.

Urea Formation: The final step involves the reaction of the alkylated indole with allyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the urea derivative.

Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 1-allyl-3-(1-methyl-1H-indol-3-yl)urea

- 1-allyl-3-(1-propyl-1H-indol-3-yl)urea

- 1-allyl-3-(1-butyl-1H-indol-3-yl)urea

Uniqueness

1-allyl-3-(1-ethyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern on the indole ring. The presence of the ethyl group at the nitrogen atom and the allyl group at the urea moiety provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

1-Allyl-3-(1-ethyl-1H-indol-3-yl)urea is a compound derived from indole, a significant structure in many biologically active molecules. Indole derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

Target Receptors:

Indole derivatives typically bind to multiple receptors, influencing various signaling pathways. This binding affinity is crucial for their therapeutic potential in treating diseases.

Biochemical Pathways:

The compound is known to affect several biochemical pathways due to its structural characteristics. These include:

- Antimicrobial Activity: Inhibition of bacterial growth and replication.

- Anticancer Activity: Induction of apoptosis in cancer cells and inhibition of tumor growth.

- Anti-inflammatory Effects: Modulation of inflammatory mediators.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi, showing significant inhibition. |

| Anticancer | Demonstrates cytotoxic effects on various cancer cell lines, including A549. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Antioxidant | Exhibits radical scavenging ability, contributing to cellular protection. |

Case Studies

Several studies have investigated the biological activities of indole derivatives, including this compound:

- Antimicrobial Studies: A study evaluated the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound displayed moderate to high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays: In vitro assays on cancer cell lines (e.g., A549 lung adenocarcinoma) revealed that the compound induces apoptosis and inhibits cell proliferation significantly compared to control groups .

- Anti-inflammatory Effects: Research demonstrated that the compound reduces the levels of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases .

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

Anticancer Potential

A focus on the anticancer properties revealed that this compound could serve as a lead for developing new chemotherapeutic agents. Its ability to induce apoptosis in cancer cells while sparing normal cells presents a promising avenue for further research .

Antimicrobial Applications

The compound's antimicrobial properties suggest its utility in developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern. Studies have shown that it effectively inhibits bacterial growth at low concentrations .

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-3-9-15-14(18)16-12-10-17(4-2)13-8-6-5-7-11(12)13/h3,5-8,10H,1,4,9H2,2H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKFPILSLNMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.